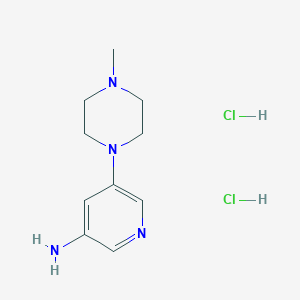

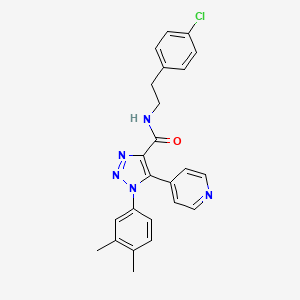

2-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

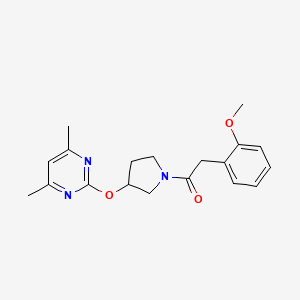

2-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C19H17ClFN3O2S and its molecular weight is 405.87. The purity is usually 95%.

BenchChem offers high-quality 2-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-chloro-4-fluorophenyl)sulfonyl)-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has demonstrated the versatility of sulfonamide derivatives in synthesizing compounds with potential biological activities. Ghorab et al. (2015) utilized sulfonamide derivatives to create compounds screened for their anticancer activity, highlighting the synthesis's importance in developing potential therapeutic agents (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015). Additionally, the synthesis of H-pyrazolo[5,1-a]isoquinolines through a multicomponent reaction involving copper(II)-catalyzed oxidation presents a method for generating unexpected molecular structures under mild conditions, as explored by Li and Wu (2011) (Li & Wu, 2011).

Biological Activities and Applications

The exploration of sulfonamide derivatives extends into assessing their biological activities. For instance, the study on sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (a linezolid intermediate) by Janakiramudu et al. (2017) investigates their antimicrobial activity, offering insights into the therapeutic potential of such compounds (Janakiramudu, Subba Rao, Srikanth, Madhusudhana, Sreenivasa Murthy, NagalakshmiDevamma, Chalapathi, & Naga Raju, 2017). The creation of biologically active H-pyrazolo[5,1-a]isoquinolines with potential as CDC25B, TC-PTP, and PTP1B inhibitors further exemplifies the role of these compounds in developing novel inhibitors for therapeutic applications, as discussed by Chen and Wu (2010) (Chen & Wu, 2010).

Molecular Docking and Mechanistic Studies

The study of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their binding to phenylethanolamine N-methyltransferase (PNMT) elucidates the interaction mechanisms at the molecular level, shedding light on the design of selective inhibitors with potential across the blood-brain barrier. This research by Grunewald et al. (2006) underscores the importance of molecular docking and structural analysis in understanding compound-target interactions and developing more efficacious and selective therapeutic agents (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006).

Propriétés

IUPAC Name |

2-(3-chloro-4-fluorophenyl)sulfonyl-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O2S/c1-23-10-14(9-22-23)17-12-24(11-13-4-2-3-5-16(13)17)27(25,26)15-6-7-19(21)18(20)8-15/h2-10,17H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFCEACIJRORJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-oxazinane-2-carboxylic acid](/img/structure/B2871097.png)

![1-{1-[3-(2-Methylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol](/img/structure/B2871101.png)

![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}-2-(2-methyl-1,3-thiazol-4-yl)ethyl)carbamate](/img/structure/B2871104.png)